molecular formula C₁₀H₇D₅ B1162918 trans-2-Phenyl-d5-2-butene

trans-2-Phenyl-d5-2-butene

Cat. No.: B1162918
M. Wt: 137.23
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Studies

The primary application of deuterium labeling in mechanistic studies lies in the determination of reaction pathways and the nature of transition states. clearsynth.comsymeres.com By strategically placing deuterium atoms at specific positions within a reactant molecule, chemists can probe whether a particular C-H bond is broken in the rate-determining step of a reaction. libretexts.orgnih.gov If the rate of the reaction decreases upon substitution of hydrogen with deuterium, it indicates that the C-H bond is indeed cleaved during the slowest step, a phenomenon known as a primary kinetic isotope effect. libretexts.orgprinceton.edu

Conversely, secondary kinetic isotope effects, where the deuterated bond is not broken during the reaction, can provide valuable information about changes in hybridization or the steric environment around a reaction center. princeton.eduacs.org These effects are typically smaller than primary KIEs but can be just as informative for understanding the intricacies of a reaction mechanism. princeton.edu The magnitude of the KIE, often expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), can provide quantitative insights into the geometry of the transition state. libretexts.org

Deuterated compounds also serve as essential tools in various analytical techniques, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). clearsynth.comsynmr.in In NMR, deuterated solvents are widely used to avoid interference from solvent protons, allowing for clearer observation of the signals from the analyte. clearsynth.com In mass spectrometry, the known mass difference between hydrogen and deuterium allows for the precise tracking of atoms and fragments, aiding in the elucidation of fragmentation pathways and the identification of metabolites.

Overview of Phenyl-Substituted Butenes in Organic Chemistry

Phenyl-substituted butenes are a class of aromatic hydrocarbons that have garnered significant interest in organic chemistry due to their versatile reactivity and utility as synthetic intermediates. The presence of both a phenyl group and a butene chain allows for a variety of chemical transformations, including addition reactions, oxidations, and polymerizations. cymitquimica.com The position of the phenyl group and the geometry of the double bond (cis or trans) give rise to several isomers, each with distinct chemical and physical properties.

These compounds are often involved in studies of reaction mechanisms, such as electrophilic additions and catalytic hydrogenations. pharmaffiliates.compharmaffiliates.com For instance, the acid-catalyzed isomerization of phenyl-substituted butenes can proceed through carbocation intermediates, providing a platform to study rearrangement reactions. Furthermore, their reactions with various reagents can lead to the formation of more complex molecular architectures, making them valuable building blocks in organic synthesis. acs.org

Research Context of trans-2-Phenyl-d5-2-butene

This compound is a deuterated analog of trans-2-phenyl-2-butene, where the five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. pharmaffiliates.com This specific isotopic labeling makes it a valuable tool for investigating reaction mechanisms where the phenyl group plays a role.

One of the primary research applications of its non-deuterated counterpart, trans-2-phenyl-2-butene, is in the study of asymmetric hydrogenation reactions catalyzed by iridium complexes. pharmaffiliates.com In such studies, this compound can be used to probe the mechanism of these catalytically important reactions. By comparing the reaction rates and product distributions of the deuterated and non-deuterated substrates, researchers can gain insights into the elementary steps of the catalytic cycle, such as substrate binding and hydrogen activation.

The deuterium labeling on the aromatic ring allows for the investigation of electronic effects and potential C-H (or C-D) bond activation at the phenyl group during the reaction. While primary kinetic isotope effects are not expected unless a C-D bond on the ring is broken, secondary kinetic isotope effects could reveal subtle interactions between the phenyl group and the catalyst.

Furthermore, studies involving radical reactions of phenyl-containing molecules can utilize this compound to differentiate between various reaction pathways. For example, in crossed molecular beam experiments studying the reaction of phenyl radicals with alkenes, the use of deuterated phenyl radicals helps in identifying the origin of hydrogen atom loss in the reaction products. acs.org

Properties

Molecular Formula

C₁₀H₇D₅

Molecular Weight

137.23

Synonyms

[(1E)-1-Methyl-1-propen-1-yl]-d5-benzene;  (E)-2-Phenyl-d5-2-butene;  trans-2-Phenyl-d5-2-butene;  (E)-(1-Methyl-1-propenyl)-benzene-d5;  [(1E)-1-Methyl-1-propenyl]-benzene-d5;  (2E)-2-Phenyl-d5-but-2-ene;  (E)-(1-Methyl-1-propenyl)Benzene-d5;  (E)-1,2-Dim

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies

Regio- and Stereoselective Synthesis of trans-2-Phenyl-d5-2-butene

The specific synthesis of this compound with high regio- and stereoselectivity often involves multi-step processes starting with a deuterated precursor. A common strategy is to utilize benzene-d6 (B120219) as the starting material for the d5-phenyl group. The butene backbone with the desired trans configuration can then be constructed using established olefination reactions that offer high stereocontrol.

One such method is a variant of the Julia-Kocienski olefination. This reaction involves the condensation of a metallated 1-phenyl-1H-tetrazol-5-yl sulfone with an aldehyde. organic-chemistry.org By selecting appropriate bases, such as potassium or sodium hexamethyldisilazide, and solvents like 1,2-dimethoxyethane, a high stereoselectivity for the trans-alkene product can be achieved. organic-chemistry.org To synthesize the target molecule, a deuterated phenyltetrazolyl sulfone would be reacted with propanal.

Another powerful technique is the bromoboration of alkynes followed by cross-coupling reactions. For instance, the bromoboration of propyne (B1212725) with BBr3 can proceed with high syn-selectivity to form a (Z)-2-bromo-1-propenylborane intermediate. nih.gov This intermediate can then undergo a Suzuki or Negishi cross-coupling reaction with a deuterated phenyl Grignard or zinc reagent (derived from bromobenzene-d5) to yield the desired this compound with excellent stereoisomeric purity (≥98% Z). nih.gov

Catalytic Deuteration Approaches for Phenylalkenes

Catalytic deuteration provides an alternative and often more direct route for incorporating deuterium (B1214612) into phenylalkenes. These methods can be broadly categorized into transfer deuteration and hydrodeuteration, which are considered powerful techniques for the selective incorporation of deuterium without the need for high-pressure D2 gas. core.ac.uknih.gov

Catalytic transfer deuteration employs deuterium donors that are typically safer and easier to handle than deuterium gas. core.ac.uknih.gov Various transition metal catalysts have been shown to be effective for this purpose. For example, iridium-based catalysts can facilitate transfer deuteration using D2O as the deuterium source. core.ac.uk Copper-catalyzed reactions have also emerged as highly selective methods for transfer hydrodeuteration, allowing for the precise installation of one deuterium and one hydrogen atom across a double bond. nih.gov

Recent advancements also include visible light-mediated, metal-free deuteration methods for substituted phenylalkenes. rsc.orgresearchgate.net These approaches utilize a deuterated 1,3-dimethyl-2-phenyl-1H-benzo-[d]imidazoline (DMBI) analog as the deuterium donor in the presence of a photosensitizer, offering a greener alternative to traditional metal-catalyzed reactions. rsc.orgresearchgate.net

Catalytic SystemDeuterium SourceKey FeaturesReference
Iridium ComplexesD₂O, Isopropanol-d₈Effective for transfer deuteration; can result in scrambling at olefinic and allylic positions. core.ac.uk
Ruthenium ComplexesNaBD₄, MeODCatalyzes transfer deuteration of alkenes. core.ac.uk
Copper CatalystsDeuterated SilanesHighly selective for transfer hydrodeuteration, allowing precise installation of one deuterium atom. nih.gov
Palladium on Carbon (Pd/C)D₂O with AluminumIn-situ generation of D₂ gas for H-D exchange. nih.gov
Visible Light/PhotocatalystDeuterated DMBIMetal-free approach for reductive deuteration of bromo-phenylalkenes. rsc.orgresearchgate.net

Hydrogen Isotope Exchange (HIE) Techniques for Selective Deuteration

Hydrogen Isotope Exchange (HIE) is a powerful method for incorporating deuterium into organic molecules, particularly in the later stages of a synthetic sequence. nih.govproquest.comacs.org This technique involves the direct replacement of C-H bonds with C-D bonds using a suitable deuterium source and catalyst.

While HIE is advantageous for its directness, a primary challenge is controlling the regioselectivity and the precise number of deuterium atoms incorporated. nih.govproquest.com Unselective deuteration can lead to a mixture of isotopologues that are difficult to separate. proquest.com

Various catalytic systems have been developed to improve the selectivity of HIE reactions. Ruthenium(II) biscarboxylate catalysts, for example, have been shown to efficiently catalyze H/D exchange at acrylic C-H bonds using D2O as a user-friendly deuterium source, demonstrating excellent positional selectivity. researchgate.net Similarly, palladium on carbon (Pd/C) in combination with aluminum powder and D2O provides an environmentally benign system for selective H-D exchange, where deuterium gas is generated in situ. nih.gov Iridium-based catalysts are also widely used for HIE, capable of activating C-H bonds at various positions, including allylic and vinylic sites. researchgate.net

The choice of catalyst and reaction conditions is crucial for directing the deuteration to the desired position on a molecule like trans-2-Phenyl-2-butene, whether it be on the phenyl ring or the butene chain.

Synthetic Applications of Deuterium Labeling in Related Compounds

The synthesis of deuterated molecules like this compound is driven by their wide-ranging applications in analytical chemistry, mechanistic studies, and pharmaceutical development. ucsb.edu

Internal Standards in Mass Spectrometry: One of the most common applications of stable isotope-labeled compounds is their use as internal standards (IS) for quantitative analysis by mass spectrometry (MS). scioninstruments.comclearsynth.comacanthusresearch.com Since a deuterated standard like this compound is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the MS source. scioninstruments.comacanthusresearch.com Its higher mass allows it to be distinguished from the analyte, enabling highly accurate and precise quantification by correcting for sample loss during preparation and variations in instrument response. scioninstruments.comscispace.com

Kinetic Isotope Effect (KIE) Studies: Deuterium labeling is a fundamental tool for investigating reaction mechanisms through the kinetic isotope effect (KIE). portico.orglibretexts.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. princeton.edu Consequently, if a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. portico.orglibretexts.org By measuring the reaction rates of both the deuterated and non-deuterated compounds (kH/kD), chemists can gain critical insights into the transition state of the reaction. researchgate.net

Drug Metabolism and Pharmacokinetic Studies: In pharmaceutical research, deuterium substitution is a strategy used to enhance the metabolic stability of drug candidates. nih.govnih.gov The metabolism of many drugs involves the cleavage of C-H bonds by cytochrome P450 enzymes. nih.gov By selectively replacing these hydrogens with deuterium, the rate of metabolism can be significantly reduced due to the KIE. portico.orgnih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced dosage, potentially increasing the safety and efficacy of a drug. nih.govacs.org

Mechanistic Insights from Reactions Involving Trans 2 Phenyl D5 2 Butene

Isomerization Mechanisms and Deuterium (B1214612) Scrambling

The study of trans-2-Phenyl-d5-2-butene provides a valuable platform for investigating the mechanistic details of alkene isomerization and the associated phenomenon of deuterium scrambling. While direct research on this specific isotopologue is limited, a comprehensive understanding can be constructed by examining the well-established mechanisms of isomerization for its non-deuterated analog, 2-phenyl-2-butene (B127639), and related styrenyl compounds. The presence of the deuterium-labeled phenyl group serves as a powerful tool for tracing the movement of atoms and elucidating the nature of reaction intermediates.

Isomerization of this compound to its cis counterpart, and potentially to other structural isomers, can be induced through several methods, primarily acid-catalysis and photochemical irradiation. Each of these methods proceeds through distinct mechanistic pathways, leading to different patterns of deuterium scrambling.

Acid-Catalyzed Isomerization and Deuterium Scrambling

In the presence of an acid catalyst, the isomerization of this compound is expected to proceed through a carbocation intermediate. The reaction is initiated by the protonation (or deuteration if a deuterated acid is used) of the double bond. This addition can occur at either of the two carbons of the double bond, leading to the formation of a tertiary carbocation.

The stability of the resulting carbocation is a key factor in determining the reaction pathway. The formation of a tertiary benzylic carbocation is highly favored due to the resonance stabilization provided by the phenyl ring. Once formed, this carbocation intermediate is no longer constrained by the rigid geometry of the double bond, allowing for free rotation around the carbon-carbon single bond. Subsequent deprotonation can then lead to the formation of the cis-isomer.

A crucial aspect of this mechanism, particularly with the deuterated substrate, is the potential for deuterium scrambling. This scrambling can occur through a series of 1,2-hydride and 1,2-deuteride shifts within the carbocation intermediate. If the initial protonation occurs at the carbon bearing the methyl group, a tertiary carbocation is formed. A subsequent 1,2-hydride shift from the adjacent carbon would lead to a different carbocationic structure. More significantly, if a deuterated acid is used, the added deuteron (B1233211) can be subsequently lost, leading to H/D exchange with the solvent or other species in the reaction mixture.

Furthermore, the d5-phenyl group itself can participate in scrambling, although this is generally less likely under typical isomerization conditions. However, in the presence of strong acids and at elevated temperatures, rearrangements involving the phenyl ring, such as phenyl shifts, could potentially lead to scrambling of the deuterium atoms on the aromatic ring.

The anticipated outcomes of acid-catalyzed isomerization are summarized in the table below, based on mechanistic principles.

CatalystIntermediatePotential for IsomerizationPotential for Deuterium Scrambling
Protic Acid (e.g., H₂SO₄)Tertiary CarbocationHighHigh (involving allylic and potentially benzylic positions)
Lewis Acid (e.g., AlCl₃)Complex with Carbocationic CharacterHighHigh (similar to protic acid catalysis)

Photochemical Isomerization and Deuterium Scrambling

Photochemical isomerization of this compound would proceed through a different mechanism involving electronically excited states. Upon absorption of a photon of appropriate wavelength, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). In this excited state, the rotational barrier around the central carbon-carbon double bond is significantly reduced.

The molecule in the S₁ state can undergo rotation to a "phantom" triplet state or directly to a perpendicular geometry, which is a common intermediate in photochemical isomerizations of stilbene-like molecules. From this perpendicular state, the molecule can decay back to the ground state, forming either the trans or cis isomer with roughly equal probability.

In the context of deuterium scrambling, photochemical isomerization is generally considered to be a "cleaner" process compared to acid-catalyzed methods. The reaction proceeds through excited states and does not typically involve the formation of carbocation intermediates that are prone to rearrangements. Therefore, significant scrambling of the deuterium atoms from the phenyl ring to other parts of the molecule is not expected under photochemical conditions. However, side reactions, such as electrocyclization followed by oxidation (in the presence of an oxidizing agent), can occur with prolonged irradiation, which could potentially lead to more complex products.

The expected outcomes of photochemical isomerization are outlined in the table below.

ConditionIntermediatePotential for IsomerizationPotential for Deuterium Scrambling
UV IrradiationExcited Singlet State (S₁)HighLow to negligible
UV Irradiation with SensitizerExcited Triplet State (T₁)HighLow to negligible

Mechanistic Insights from Deuterium Isotope Effects

The use of the deuterated compound this compound also allows for the investigation of kinetic isotope effects (KIEs). In acid-catalyzed isomerization, a secondary KIE might be observed. The presence of deuterium on the phenyl ring can influence the stability of the carbocation intermediate through hyperconjugation, potentially leading to a small but measurable effect on the rate of isomerization.

In photochemical isomerization, the deuterium substitution is less likely to have a significant impact on the primary photophysical processes. However, subtle effects on the lifetimes of the excited states or the rates of intersystem crossing could be present.

Stereochemistry and Configurational Dynamics of Trans 2 Phenyl D5 2 Butene

trans-cis Isomerization Pathways and Energy Barriers

The isomerization between trans and cis isomers of 2-phenyl-2-butene (B127639) involves rotation around the central carbon-carbon double bond. This process is energetically unfavorable due to the necessity of breaking the π-bond. The interconversion can be induced thermally or photochemically.

Thermal Isomerization: In the ground state, the trans isomer of 2-phenyl-2-butene is generally more stable than the cis isomer due to reduced steric hindrance between the phenyl and methyl groups. The thermal isomerization from the more stable trans form to the less stable cis form requires surmounting a significant energy barrier. For analogous simple alkenes like 2-butene (B3427860), the energy difference between the trans and cis isomers is approximately 1.1 kcal/mol, with the trans isomer being more stable. The activation energy for the thermal cis-trans isomerization of 2-butene is on the order of 62-66 kcal/mol. For stilbene (B7821643) (1,2-diphenylethene), a structurally related molecule, the thermal trans → cis isomerization has a high activation barrier, and the process typically proceeds through a triplet state mechanism. The transition state for this isomerization involves a perpendicular arrangement of the p-orbitals of the central double bond, representing the point of maximum π-bond disruption.

Photochemical Isomerization: Photochemical isomerization provides an alternative pathway with a lower energy barrier. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited electronic state (singlet or triplet). In the excited state, the potential energy surface is significantly different, and the barrier to rotation around the central C=C bond is much lower. For stilbene, photoisomerization is a well-studied process that can proceed through both singlet and triplet excited states, leading to a photostationary state, which is a mixture of cis and trans isomers. The exact mechanism and the composition of the photostationary state depend on the excitation wavelength and the presence of photosensitizers.

While specific energy barriers for trans-2-Phenyl-d5-2-butene are not available, it is expected that they would be very similar to those of the non-deuterated compound. The primary effect of deuteration on the phenyl ring would be on the vibrational zero-point energies, which is discussed in more detail in section 4.3.

Table 1: Analogous Isomerization Energy Data
CompoundIsomerization TypeΔE (trans - cis) (kcal/mol)Activation Energy (Ea) (kcal/mol)
2-ButeneThermal~1.1~62-66
StilbeneThermal~3~42.8
StilbenePhotochemical (Triplet)-~35

Conformational Analysis and Rotational Dynamics

The conformational flexibility of this compound arises primarily from the rotation of the d5-phenyl group around the C-C single bond connecting it to the butene backbone. The rotational dynamics of this phenyl group are influenced by steric interactions with the adjacent methyl and ethyl groups.

The potential energy surface for the rotation of the phenyl group is expected to have distinct minima and maxima corresponding to different dihedral angles. The most stable conformation would likely involve a dihedral angle that minimizes steric clash between the ortho-deuteriums of the phenyl ring and the methyl group on the double bond. Computational studies on similar phenyl-substituted alkenes suggest that the phenyl ring is often twisted out of the plane of the double bond to alleviate steric strain. For trans-stilbene, theoretical calculations have shown that the planar conformation is the most stable in the ground state, but rotation of the phenyl rings has a relatively low energy barrier.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying such rotational dynamics. At low temperatures, where the rotation of the phenyl group is slow on the NMR timescale, distinct signals for the non-equivalent ortho- and meta-deuteriums (or protons in the non-deuterated analogue) might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a single averaged signal. From the coalescence temperature and the chemical shift difference, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

For this compound, the rotational barrier of the d5-phenyl group would be influenced by the steric bulk of the adjacent methyl group. The deuteration of the phenyl ring is not expected to significantly alter the steric hindrance compared to a non-deuterated phenyl group.

Table 2: Representative Rotational Barriers of Phenyl Groups in Related Molecules
MoleculeRotational Barrier (kcal/mol)Method
Toluene~0.014Microwave Spectroscopy
Ethylbenzene~1.2Microwave Spectroscopy
Biphenyl~2.0 (gas phase)Electron Diffraction

Influence of Deuteration on Stereochemical Stability

The primary influence of deuteration on the stereochemical stability of this compound is rooted in the kinetic isotope effect (KIE). The C-D bond is slightly stronger and has a lower zero-point vibrational energy than a C-H bond. This difference can affect the rates of reactions where a C-H (or C-D) bond is broken in the rate-determining step.

In the context of trans-cis isomerization, if the mechanism involves the cleavage of a C-H bond on the phenyl ring in the transition state (which is not typical for simple rotational isomerization), then a primary KIE would be observed, and the deuterated compound would isomerize more slowly. However, for a purely rotational isomerization mechanism around the C=C bond, the effect of phenyl group deuteration is expected to be a secondary KIE. Secondary KIEs are typically smaller and arise from changes in hybridization or steric environment at the transition state.

Deuteration can also subtly influence the conformational equilibrium and rotational dynamics. The slightly smaller vibrational amplitude of the C-D bond compared to the C-H bond can lead to a marginally smaller effective steric radius for the d5-phenyl group. This could potentially lower the rotational barrier of the phenyl group, although this effect is generally considered to be very small.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution and Dynamics

Deuterium (²H) NMR spectroscopy is a primary tool for confirming the site and extent of deuteration in a molecule. Unlike proton (¹H) NMR, ²H NMR directly observes the deuterium nuclei. As deuterium has a nuclear spin I=1, its interaction with the local electric field gradient (EFG) results in a quadrupolar moment, which significantly influences its NMR spectrum and relaxation behavior.

For trans-2-Phenyl-d5-2-butene, the ²H NMR spectrum would be expected to show a single resonance in the aromatic region (approximately 7.0-7.4 ppm), confirming that all five deuterium atoms are chemically equivalent and located on the phenyl ring. The absence of significant signals in the corresponding region of the ¹H NMR spectrum further validates the high isotopic enrichment of the phenyl moiety.

The key feature of solid-state or partially oriented ²H NMR spectra is the quadrupolar splitting, which manifests as a characteristic "Pake doublet". The separation between the two peaks of the doublet is related to the deuterium quadrupole coupling constant (DQCC or χ), a value that is sensitive to the electronic environment and the orientation of the C-D bond relative to the magnetic field. For deuterons on an aromatic ring, the DQCC is typically in the range of 170-190 kHz.

Dynamic processes, such as the rotation of the phenyl-d5 group around the C-C single bond, can be studied by analyzing the ²H NMR lineshape over a range of temperatures. At low temperatures where the rotation is slow on the NMR timescale, a broad, static powder pattern is observed. As the temperature increases, the phenyl ring undergoes faster rotation, leading to motional averaging of the quadrupolar interaction and a narrowing of the spectral lineshape. Analysis of these lineshapes can provide quantitative information about the rate and activation energy of the phenyl group rotation.

Table 1: Expected ²H NMR Spectroscopic Data for this compound
ParameterExpected ValueInformation Provided
Chemical Shift (δ)~7.2 ppmConfirms deuterium location on the aromatic ring.
Quadrupole Coupling Constant (χ)~180 kHzProvides insight into the electronic environment of the C-D bonds.
Lineshape AnalysisTemperature-dependentElucidates the rate and activation energy of phenyl ring rotation.

Vibrational Spectroscopy (IR, Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly effective for identifying specific functional groups and confirming isotopic substitution. The substitution of hydrogen with deuterium significantly alters vibrational frequencies due to the mass effect, providing a clear spectral signature.

The most distinct feature in the IR and Raman spectra of this compound is the appearance of carbon-deuterium (C-D) stretching vibrations and the disappearance of the corresponding aromatic carbon-hydrogen (C-H) stretches. Aromatic C-H stretching modes typically appear in the 3000-3100 cm⁻¹ region. Due to the greater mass of deuterium, the C-D stretching vibrations are expected to shift to a lower frequency, appearing in the 2200-2300 cm⁻¹ range. This clear shift provides definitive evidence of deuteration on the aromatic ring.

Other vibrational modes associated with the phenyl-d5 group, such as in-plane and out-of-plane bending, will also shift to lower wavenumbers compared to the non-deuterated analog. For example, the aromatic C-H out-of-plane bending modes, which are sensitive to the substitution pattern, will be replaced by C-D bending modes at lower frequencies. Vibrations associated with the butene backbone, such as the C=C stretch (~1650 cm⁻¹) and aliphatic C-H stretches (~2850-2950 cm⁻¹), are expected to remain largely unperturbed, confirming the specific location of the isotopic label.

Conformational analysis can be aided by comparing experimental spectra with theoretical calculations (e.g., Density Functional Theory, DFT). These calculations can predict the vibrational frequencies for different conformers, helping to assign observed bands and understand the molecule's preferred geometry.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for trans-2-Phenyl-2-butene and its d5-Analog
Vibrational ModeExpected Frequency (Non-deuterated)Expected Frequency (Phenyl-d5)
Aromatic C-H Stretch3100 - 3000Absent
Aromatic C-D StretchAbsent2300 - 2200
Aliphatic C-H Stretch2950 - 28502950 - 2850
C=C (alkene) Stretch~1650~1650
Aromatic Ring Stretch1600, 1500Slightly shifted

Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the isotopic purity of labeled compounds. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, allowing for confirmation of the elemental composition and the number of deuterium atoms incorporated.

For this compound (C₁₀H₇D₅), the expected monoisotopic mass of the molecular ion [M]⁺• would be approximately 137.14, which is 5 mass units higher than its non-deuterated counterpart (C₁₀H₁₂, MW ≈ 132.10). The primary use of MS in this context is to determine isotopic purity by analyzing the distribution of isotopologues (d₀ to d₅) in the molecular ion cluster. The relative intensities of the M, M+1, M+2, etc., peaks allow for the calculation of the percentage of the desired d₅ species versus lower-deuterated or non-deuterated contaminants.

Electron ionization (EI) mass spectrometry also provides structural information through analysis of fragmentation patterns. The fragmentation of this compound would be expected to follow pathways characteristic of phenylalkenes. Key fragmentation pathways would include:

Loss of a methyl radical: A prominent fragmentation pathway for this structure is the loss of a methyl group (•CH₃) to form a stable benzylic/allylic cation. This would result in a fragment ion at m/z 122 ([M-15]⁺).

Formation of a tropylium (B1234903) ion: Rearrangement and cleavage can lead to the formation of a tropylium ion. For the deuterated compound, this would be a d₅-tropylium cation ([C₇H₂D₅]⁺) at m/z 96, a clear shift from the m/z 91 peak seen for non-deuterated benzyl (B1604629) compounds.

The masses of these and other fragment ions containing the phenyl group will be shifted by +5 amu, confirming the label's location and stability within the fragmented structure.

Table 3: Expected Key Ions in the Mass Spectrum of this compound
m/z (Daltons)Proposed Ionic FragmentFormula
137Molecular Ion[C₁₀H₇D₅]⁺•
122Loss of methyl radical[C₉H₄D₅]⁺
96d₅-Tropylium Ion[C₇H₂D₅]⁺

Electronic Spectroscopy (UV-Vis) in Photochemical Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromophore in this compound is the phenyl group conjugated with the carbon-carbon double bond, a system similar to styrene (B11656). This conjugation gives rise to strong π→π* electronic transitions.

The UV-Vis spectrum is expected to show a strong absorption band, characteristic of the β-methylstyrene chromophore, with a maximum absorption (λₘₐₓ) in the range of 240-260 nm. The isotopic substitution on the phenyl ring is not expected to cause a significant shift in the λₘₐₓ, as the electronic structure of the chromophore is largely unaffected by the change in nuclear mass.

The primary application of UV-Vis spectroscopy for this compound is in monitoring photochemical reactions, most notably the trans-cis isomerization around the C=C double bond. The trans and cis isomers have different steric and electronic properties, which results in distinct UV-Vis absorption spectra. The cis isomer is typically less planar due to steric hindrance, which reduces the extent of conjugation and often leads to a blue shift (shift to shorter wavelength) and a decrease in the molar absorptivity (ε) of the main absorption band. By irradiating a solution of the trans isomer with UV light and monitoring the change in absorbance over time, the kinetics of the isomerization to the cis form can be determined.

Table 4: Expected UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent
ParameterExpected ValueSignificance
λₘₐₓ (π→π* transition)~250 nmCorresponds to the conjugated styrene-like chromophore.
Molar Absorptivity (ε)~10,000 - 15,000 L mol⁻¹ cm⁻¹Indicates a strong, allowed electronic transition.
ApplicationMonitoring of photochemical trans-cis isomerizationChanges in λₘₐₓ and ε allow for kinetic analysis of the photoreaction.

Computational and Theoretical Chemistry of Trans 2 Phenyl D5 2 Butene and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For analogues of trans-2-Phenyl-d5-2-butene, such as styryl derivatives, these calculations elucidate the distribution of electrons and predict sites of reactivity.

Methods like Density Functional Theory (DFT) are commonly employed to analyze electronic structure. mdpi.com A key aspect of this analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, stability, and potential biological activity. mdpi.com Molecules with smaller energy gaps are typically more reactive and possess higher biological activity. mdpi.com

Another tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions vulnerable to nucleophilic interaction. mdpi.com For example, in a styryl quinolinium derivative, red-colored surfaces on the MEP map highlight oxygen atoms as sites prone to electrophilic attack, while blue regions around hydrogen atoms indicate potential for nucleophilic interactions. mdpi.com

The reactivity of styryl compounds, such as styrylchromones, is a subject of significant interest. researchgate.netnih.gov Quantum chemical methods can be used to describe and rationalize the transformations these molecules undergo. mdpi.com The planarity and degree of conjugation between the phenyl ring and the butene double bond are critical factors influencing the electronic structure, similar to what is observed in styrene (B11656) and its derivatives. colostate.edu The deuteration of the phenyl ring in this compound is expected to have a negligible effect on its electronic structure and reactivity profiles, which are primarily governed by the electron distribution.

Table 1: Calculated Electronic Properties of Analogue Styryl Compounds
CompoundMethodEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE, eV)Reference
Styryl Quinolinium DerivativeDFT/B3LYP/6-311g(d,p)-5.35-1.993.36 mdpi.com

Potential Energy Surface (PES) Mapping for Reaction Pathways and Transitions

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. Mapping the PES is crucial for understanding reaction mechanisms, identifying stable intermediates, and locating the transition states that connect them.

For analogues like stilbene (B7821643), PES mapping is extensively used to study photoisomerization processes. nih.gov The cis-trans isomerization reaction, a key process for stilbene-like molecules, can be explored by constructing a two-dimensional PES along relevant coordinates, such as the twisting and pyramidalization angles of the central double bond. nih.gov Such surfaces reveal the minimum energy paths for reactions, helping to elucidate complex mechanisms involving conical intersections, which are points where different electronic states have the same energy. nih.gov

Computational methods can generate a PES by performing a series of constrained geometry optimizations. researchgate.net However, this approach can lead to inaccuracies if not handled carefully. More advanced techniques, such as continuation methods, ensure that the calculated points on the surface are valid and lead to a feasible and continuously differentiable PES. researchgate.net The study of phenyl radical reactions with trans-2-butene also relies on understanding the underlying PES to determine the most favorable reaction channels, such as C-C bond fission leading to methyl elimination. nih.gov For the reaction of hydrogen atoms with pentene isomers, a comprehensive PES is constructed to analyze addition, abstraction, and subsequent reactions. researchgate.net

Molecular Dynamics Simulations for Conformational and Reactive Processes

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape and simulate reactive events, offering insights into the dynamic behavior of systems.

MD is a reliable tool for conformational analysis, capable of demonstrating interconversions between different molecular shapes, such as the chair and twist-boat forms of cyclohexane (B81311) derivatives. nih.gov The frequency of these interconversions can be correlated with experimentally determined energy barriers. nih.gov For a molecule like this compound, MD simulations could be used to study the rotational dynamics of the phenyl and methyl groups and to sample the accessible conformations.

In the realm of reactive processes, MD simulations, particularly non-adiabatic dynamics, are essential for studying photochemical reactions. acs.org For cis-stilbene, trajectory surface hopping methods coupled with various electronic structure calculations are used to simulate its photochemistry, predicting excited-state lifetimes and reaction quantum yields. acs.org The deuteration in this compound could influence reaction dynamics, potentially leading to a kinetic isotope effect where the heavier deuterium (B1214612) atoms move more slowly than hydrogen, altering reaction rates. This effect is particularly relevant in processes involving C-H (or C-D) bond cleavage.

Recent advances have combined MD with machine learning to dramatically extend simulation times from picoseconds to nanoseconds. chemrxiv.org This approach has been successfully applied to the cis-trans photodynamics of hexafluoro-2-butene, enabling the simulation of thousands of trajectories and the discovery of unexpected reaction pathways. chemrxiv.org Such techniques could be applied to this compound to gain a more complete picture of its long-time conformational and reactive dynamics.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.

For analogues like styrene and trans-β-methylstyrene, one-color time-of-flight mass spectroscopy can be used to probe their ground- and excited-state geometries. colostate.edu The observation of a single intense origin in the spectrum of trans-β-methylstyrene suggests that its ground and excited-state conformations are similar and that it exists in a single conformation in the experimental conditions. colostate.edu

Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net While TD-DFT can reproduce the most relevant bands observed experimentally, its accuracy can be limited, sometimes underestimating transition energies. researchgate.netmdpi.com For trans-stilbene, the absorption spectrum in hexane (B92381) shows a maximum at 294.0 nm, and its fluorescence emission spectrum is also well-characterized. omlc.org Computational methods aim to reproduce these values to confirm the accuracy of the chosen theoretical level.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups, as different bonds vibrate at characteristic frequencies. masterorganicchemistry.com The IR spectrum of trans-2-butene, an analogue of the butene portion of the target molecule, has been studied in detail, with its strongest vibrational feature appearing near 970 cm⁻¹. nasa.gov For this compound, the most significant impact of the d5-phenyl group would be on its vibrational (IR and Raman) spectra. The C-D bonds will have different vibrational frequencies (stretching and bending) compared to C-H bonds due to the increased mass of deuterium, providing a clear spectroscopic signature. Comparing calculated vibrational frequencies with experimental IR and Raman spectra is a standard method for confirming molecular structure.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Analogue Compounds
CompoundSpectroscopic PropertyExperimental ValueComputational MethodCalculated ValueReference
trans-StilbeneAbsorption Maximum (λmax) in Hexane294.0 nmVarious (e.g., TD-DFT)Method-dependent omlc.org
cis-StilbeneExcited-state lifetime~300 fsML-NAMDConsistent with experiment acs.org
trans-2-ButeneIR Vibrational Band Center~970 cm-1DFTMethod-dependent nasa.gov

Applications of Trans 2 Phenyl D5 2 Butene As a Research Probe

Tracer Studies in Complex Organic Transformations

In the field of organic chemistry, understanding the intricate step-by-step pathway of a reaction mechanism is crucial for optimizing reaction conditions and designing new synthetic routes. The use of isotopically labeled compounds, such as trans-2-Phenyl-d5-2-butene, is a cornerstone of mechanistic studies. By replacing hydrogen with its heavier isotope, deuterium (B1214612), chemists can trace the movement and transformation of specific parts of a molecule without significantly altering its chemical reactivity.

The primary way this is achieved is through the analysis of the products of a reaction. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between molecules containing hydrogen and those containing deuterium. When this compound is used as a starting material, the presence and position of the deuterium atoms in the final products provide unambiguous evidence of how the phenyl group has been incorporated or transformed.

One of the key principles exploited in these tracer studies is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the same reaction with a C-H bond. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine whether a specific C-H bond is broken during the slowest step of the reaction, offering profound insight into the mechanism.

Table 1: Application of Isotopic Labeling in Mechanistic Studies

Research QuestionRole of this compoundAnalytical TechniqueExpected Outcome
Does the phenyl group migrate during the reaction?The d5-phenyl group acts as a distinct label.NMR Spectroscopy, Mass SpectrometryThe position of the d5-phenyl group in the product skeleton reveals if migration occurred.
Is a C-H bond on the phenyl ring broken in the rate-determining step?Comparison of reaction rates between the d5 and non-deuterated isotopologues.Kinetic analysis (e.g., UV-Vis spectroscopy, GC-MS)A significant difference in reaction rates (KIE) indicates C-H bond cleavage in the rate-limiting step.
Is there an exchange of aromatic protons with the solvent?The d5-phenyl group allows for monitoring of H/D exchange.Mass Spectrometry, NMR SpectroscopyA decrease in the deuterium content of the product would indicate proton exchange with the solvent.

Use in Gas-Phase Reaction Dynamics Investigations

The study of chemical reactions in the gas phase, free from the complexities of solvent interactions, provides fundamental insights into the intrinsic reactivity of molecules. Crossed molecular beam experiments are a powerful technique for studying these gas-phase reactions at the single-molecule level. libretexts.org In such an experiment, two well-defined beams of reactant molecules are crossed in a vacuum chamber, and the resulting products are detected, providing information about the reaction dynamics. libretexts.org

The use of deuterated molecules like this compound in these experiments is particularly illuminating. When reacting with another species, such as a phenyl radical (C6H5), the isotopic labeling allows for the clear identification of the reaction products and their formation pathways. nih.govnih.gov

For example, in a crossed molecular beam study of the reaction between phenyl radicals and trans-2-butene, several reaction channels, such as methyl radical elimination or H-atom elimination, can occur. nih.gov If this compound is used instead, the mass of the products will be different depending on which fragments are lost. This allows for the unambiguous determination of the branching ratios for the different reaction pathways. nih.gov

Furthermore, by analyzing the angular and velocity distributions of the deuterated products, detailed information about the reaction mechanism can be obtained. For instance, it can be determined whether the reaction proceeds through a short-lived intermediate or a long-lived complex. rsc.org The use of deuterated reactants, such as phenyl-d5 radicals, in conjunction with non-deuterated butene, further enhances the ability to trace the atomic rearrangements during the reaction. nih.govrsc.org

Table 3: Insights from Gas-Phase Studies with Deuterated Phenylbutenes

Experimental SetupReactantsKey FindingsReference
Crossed Molecular BeamsPhenyl radical + trans-2-buteneMethyl elimination is the dominant pathway; no evidence for H-atom elimination. nih.gov
Crossed Molecular BeamsPhenyl-d5 radical + 1,2-butadieneReaction proceeds via addition of the phenyl radical to the C1/C3 carbon atom, followed by isomerization and H-atom emission. nih.gov
Crossed Molecular BeamsPhenyl and Phenyl-d5 radicals + PropeneReaction dynamics are indirect, proceeding through an addition complex. Branching ratios between methyl and hydrogen loss are determined. rsc.org

Future Perspectives in Trans 2 Phenyl D5 2 Butene Research

Emerging Synthetic Methodologies

The synthesis of isotopically labeled compounds with high precision and efficiency is a continuing area of development. Future synthetic methodologies for trans-2-Phenyl-d5-2-butene are anticipated to move beyond traditional approaches towards more sophisticated and sustainable methods.

One promising direction is the application of late-stage C-H activation and deuteration techniques. These methods would allow for the direct introduction of deuterium (B1214612) into a pre-formed phenylbutene scaffold, potentially offering a more convergent and atom-economical route compared to multi-step syntheses starting from deuterated benzene. Catalytic systems, particularly those based on transition metals like iridium, rhodium, or palladium, are expected to be at the forefront of these developments. princeton.edu Researchers will likely focus on developing catalysts that can selectively activate and deuterate the aromatic C-H bonds of the phenyl group without affecting the butene moiety.

Another emerging area is the use of flow chemistry for deuteration reactions. Flow reactors can offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The development of heterogeneous catalysts packed into flow reactors could enable continuous production of this compound, a significant advantage for applications requiring larger quantities of the labeled compound.

Furthermore, enzymatic and chemo-enzymatic approaches are gaining traction for their high selectivity. While currently more prevalent for the synthesis of complex natural products, future research may explore the use of engineered enzymes for the selective deuteration of phenylbutene precursors.

A summary of potential emerging synthetic methodologies is presented in Table 1.

Table 1: Potential Emerging Synthetic Methodologies for this compound

Methodology Potential Advantages Research Focus
Late-Stage C-H Deuteration Atom economy, reduced step count Development of selective transition-metal catalysts
Flow Chemistry Improved control, scalability, safety Design of robust heterogeneous catalysts for continuous flow

Advanced Mechanistic Studies

The primary utility of isotopically labeled compounds like this compound lies in their application to elucidate reaction mechanisms. chem-station.comnih.gov The mass difference between protium (B1232500) and deuterium leads to a kinetic isotope effect (KIE), which can provide valuable information about bond-breaking and bond-forming steps in a reaction.

Future mechanistic studies involving this compound are expected to employ advanced analytical techniques to probe reaction intermediates and transition states with greater precision. For instance, the use of in-situ spectroscopic methods, such as rapid-scan infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, coupled with theoretical calculations, will allow for the direct observation and characterization of transient species in reactions involving this deuterated alkene. coe.edu

Moreover, advanced mass spectrometry techniques, such as photoelectron photoion coincidence spectroscopy (PEPICO), could be employed to study the gas-phase reaction dynamics of this compound. rsc.orgethz.chethz.ch These studies can provide detailed information about the energetics and fragmentation pathways of reactive intermediates, offering a deeper understanding of the reaction mechanism at a molecular level.

Kinetic isotope effect studies will continue to be a cornerstone of mechanistic investigations. Future research will likely involve the synthesis of site-specifically deuterated analogues of this compound to dissect complex reaction mechanisms with even greater detail. For example, comparing the KIE of the perdeuterated phenyl group with that of a specifically deuterated vinyl or methyl group could help to pinpoint the exact location of bond cleavage in an enzymatic or catalytic reaction. researchgate.neticm.edu.pl

Novel Computational Approaches

Computational chemistry is an indispensable tool for complementing experimental studies of reaction mechanisms and predicting the properties of molecules. coe.edu Future computational approaches applied to this compound will likely focus on several key areas.

One area of active development is the use of combined quantum mechanics/molecular mechanics (QM/MM) methods to model enzymatic reactions involving this substrate. nih.gov These methods allow for a high-level quantum mechanical treatment of the reacting species (the deuterated alkene and the enzyme active site) while treating the surrounding protein environment with a more computationally efficient molecular mechanics force field. This approach can provide detailed insights into enzyme-substrate interactions and the origins of catalytic rate enhancement.

Furthermore, advances in machine learning and artificial intelligence are beginning to impact computational chemistry. Future research may involve the use of machine learning algorithms to predict the reactivity and spectroscopic properties of this compound and its reaction products with high accuracy and speed. These predictive models could accelerate the discovery of new reactions and the interpretation of complex experimental data.

The accurate calculation of kinetic isotope effects is another area where computational methods will continue to evolve. nih.govacs.org Advanced computational techniques, such as path integral simulations, can account for nuclear quantum effects like tunneling, which can be significant in reactions involving hydrogen (or deuterium) transfer. nih.gov Applying these methods to reactions of this compound will provide a more complete theoretical understanding of the observed KIEs.

A summary of novel computational approaches is presented in Table 2.

Table 2: Novel Computational Approaches in this compound Research

Computational Approach Application Potential Insights
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactions Enzyme-substrate interactions, transition state stabilization
Machine Learning / Artificial Intelligence Predicting reactivity and spectra Accelerated discovery, rapid data interpretation

Untapped Research Applications

While this compound is a valuable tool for mechanistic studies, its potential applications extend beyond this traditional role. Future research is likely to explore several untapped areas.

One such area is in the field of materials science. The incorporation of deuterium can influence the photophysical properties and stability of organic materials. chem-station.com For instance, deuteration can lead to longer excited-state lifetimes and increased quantum yields in fluorescent and phosphorescent materials. Future studies could investigate the use of this compound as a building block for novel organic light-emitting diodes (OLEDs) or other optoelectronic devices with enhanced performance.

In the pharmaceutical sciences, deuterated compounds are being developed as drugs with improved metabolic profiles. chem-station.comscispace.com The substitution of hydrogen with deuterium at a site of metabolic attack can slow down the rate of drug metabolism, leading to a longer half-life and potentially improved therapeutic efficacy. While this compound itself is not a drug, it can serve as a valuable synthon for the preparation of deuterated drug candidates that contain a phenylbutene-like scaffold.

Another potential application is in the field of polymer chemistry. The deuteration of monomers can affect the properties of the resulting polymers. For example, deuterated polymers can exhibit different thermal and mechanical properties compared to their non-deuterated counterparts. Research could explore the polymerization of this compound or its derivatives to create novel polymeric materials with tailored properties.

Finally, the use of this compound as an internal standard in mass spectrometry-based analytical methods is an area with potential for further exploration. princeton.eduscispace.com Its distinct mass allows for accurate quantification of its non-deuterated analogue or other related compounds in complex biological or environmental samples.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing trans-2-Phenyl-d5-2-butene with high isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or deuterated precursor reactions. For example, deuterium labeling at the β-position can be achieved using deuterated solvents (e.g., D₂O) under controlled acidic/basic conditions. Isotopic purity (>98%) is verified via GC-MS with deuterated internal standards (e.g., BP1-D5 or TCS-D3) to quantify residual protiated species .
  • Key Parameters :

  • Catalysts: Pd/C or PtO₂ for hydrogen-deuterium exchange.
  • Solvents: Deuterated toluene or acetonitrile to minimize back-exchange.
  • Analytical Validation: Isotopic purity assessed via mass spectrometry with a detection limit of <0.5% protiated impurity .

Q. How should this compound be safely handled in laboratory settings?

  • Methodological Answer : Follow institutional SOPs for volatile organics, including:

  • Use of fume hoods and explosion-proof equipment.
  • Storage in inert atmospheres (argon/nitrogen) at –20°C to prevent degradation.
  • Emergency protocols for spills (e.g., neutralization with vermiculite) and exposure (e.g., immediate eye irrigation) .
    • Training Requirements : Mandatory documentation of hazard-specific training, including work area decontamination and SDS review .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with deuterated analogs as internal standards. For example:

  • GC-MS/MS : Derivatize with MtBSTFA to enhance volatility; monitor m/z transitions specific to deuterated vs. non-deuterated species.
  • LC-HRMS : Employ a C18 column with deuterium-enriched mobile phases to resolve isotopic clusters.
  • Calibration curves must account for isotopic interference (e.g., cross-talk between d₅ and d₀ ions) .

Advanced Research Questions

Q. How do isotopic effects (²H vs. ¹H) influence the reaction kinetics of this compound in catalytic hydrogenation?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies using competitive reactions:

  • Compare rates of deuterated vs. protiated substrates under identical conditions (e.g., H₂ pressure, Pd/C catalyst).
  • Calculate KIE = (k_H/k_D) via Arrhenius plots. Expected outcomes:
  • Primary KIE > 1 indicates rate-limiting C–H bond cleavage.
  • Secondary KIE < 1 suggests steric or electronic modulation by deuterium .
    • Data Interpretation : Use DFT simulations (e.g., Gaussian) to model transition states and validate experimental KIEs .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Isotopic Purity Variations : Cross-validate using independent methods (e.g., NMR for positional deuteration vs. MS for bulk purity) .
  • Analytical Artifacts : Control for column bleed in GC or solvent adducts in LC.
  • Sample Degradation : Perform stability studies under storage conditions (e.g., light, temperature) with time-course MS analysis .
    • Case Study : A 2023 study found 5% degradation after 30 days at 4°C due to radical-mediated H/D exchange; inert storage mitigated this .

Q. How can computational modeling predict the vibrational spectra of this compound for structural validation?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to simulate IR/Raman spectra. Focus on deuterium-sensitive modes (e.g., C–D stretching ~2100 cm⁻¹).
  • Experimental Validation : Compare with experimental spectra (e.g., attenuated total reflectance FTIR).
  • Limitations : Anharmonic effects may require scaling factors (0.96–0.98) for peak alignment .

Key Recommendations

  • Prioritize IDMS for quantification to mitigate matrix effects.
  • Validate synthetic routes with orthogonal analytical methods (NMR + MS).
  • Address isotopic instability via inert storage and periodic purity checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.